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Compound of Interest

Compound Name: Tos-PEG2-OH

Cat. No.: B178733 Get Quote

This guide provides a detailed comparison and analysis of the nuclear magnetic resonance

(NMR) spectroscopic data for the Tos-PEG2-OH linker. Intended for researchers, scientists,

and professionals in drug development, this document outlines the expected ¹H and ¹³C NMR

spectral characteristics, offering a baseline for the verification of the structure and purity of this

important bifunctional linker. The data presented herein is a composite representation derived

from analogous structures and spectral databases.

Data Presentation: ¹H and ¹³C NMR of Tos-PEG2-OH
The following table summarizes the anticipated quantitative NMR data for Tos-PEG2-OH. The

chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

The expected multiplicities and coupling constants (J) are also provided for the ¹H NMR

spectrum.
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¹H NMR

(Proton)

¹³C NMR

(Carbon)

Assignment
Chemical Shift

(δ, ppm)

Multiplicity,

Coupling (J, Hz)
Assignment

Chemical Shift

(δ, ppm)

Ar-H (ortho to

SO₂)
~7.78 d, J = 8.0

C-SO₂

(Aromatic)
~145.0

Ar-H (meta to

SO₂)
~7.48 d, J = 8.0 CH (Aromatic) ~130.0

Ts-O-CH₂ ~4.15 t, J = 4.5 CH (Aromatic) ~128.0

-O-CH₂-CH₂-O-

Ts
~3.68 t, J = 4.5 Ts-O-CH₂ ~70.8

HO-CH₂- ~3.60 t, J = 4.5
-O-CH₂-CH₂-O-

Ts
~69.4

-O-CH₂-CH₂-OH ~3.52 t, J = 4.5 HO-CH₂- ~61.5

-OH ~2.50 (variable) br s Ar-CH₃ ~21.6

Ar-CH₃ ~2.43 s

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols
A detailed methodology for the NMR characterization of Tos-PEG2-OH is provided below.

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of Tos-PEG2-OH.

Materials:

Tos-PEG2-OH sample

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)
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Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Equipment:

400 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the Tos-PEG2-OH sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Transfer the solution into a 5 mm NMR tube.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated

process.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

Use a standard pulse sequence for ¹H acquisition (e.g., 'zg30').

Set the number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Set the relaxation delay (d1) to at least 1 second.
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Acquire the spectrum.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Set the relaxation delay (d1) to 2 seconds or more to ensure quantitative data for all

carbon environments.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale by setting the residual solvent peak to its known value

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of Tos-
PEG2-OH.

Visualizations
The following diagrams illustrate the experimental workflow for the NMR characterization of

Tos-PEG2-OH.
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Caption: Experimental workflow for NMR characterization.
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Caption: Structure-spectra data relationship.
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[https://www.benchchem.com/product/b178733#characterization-of-tos-peg2-oh-linkers-
using-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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